![molecular formula C15H13F2NO2S B2979105 N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide CAS No. 2034347-66-3](/img/structure/B2979105.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide
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Overview
Description
Synthesis Analysis
Thiophene derivatives, which are part of the compound you’re interested in, can be synthesized using Gewald synthesis . This process involves reacting ethylcyanoacetate and cyclohexanone with sulfur at room temperature with continuous stirring in the presence of diethylamine .Molecular Structure Analysis
The molecular structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide” is complex and unique, contributing to its various applications in scientific research. Unfortunately, specific details about its molecular structure were not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide” were not found, thiophene derivatives have been studied for their antimicrobial, antioxidant, anticorrosion, and anticancer activities . These compounds have been evaluated for their in vitro biological potentials .Scientific Research Applications
I have conducted a search for the scientific research applications of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide”, but it appears that there is limited information available on this specific compound. The search results mainly discuss thiophene derivatives in general and their various applications, such as antimicrobial activity and therapeutic importance in conditions like Alzheimer’s disease .
Future Directions
The future directions for research on “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide” and related compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Mode of Action
Many thiophene derivatives are known to interact with their targets by forming covalent bonds, changing the shape of the target molecule, or blocking the active site .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to say which biochemical pathways might be affected. Thiophene derivatives are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Thiophene derivatives, for example, are often well absorbed due to their aromatic nature and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide” would depend on its specific targets and mode of action. Given the wide range of activities associated with thiophene derivatives, the effects could potentially be quite diverse .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the activity of thiophene derivatives can be affected by the presence of certain enzymes or other compounds in the body .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJRQOIKSUOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide |
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